3-(4-methylphenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of dihydropyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolopyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 4-methylphenyl, 4-nitrophenyl, and phenyl groups can be done through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methylphenyl groups.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Corresponding quinones or carboxylic acids.
Reduction products: Aminophenyl derivatives.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Used in studies of enzyme interactions and protein binding.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLPHENYL)-4-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Lacks the nitrophenyl group.
4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Lacks the methylphenyl group.
Uniqueness
The presence of both the 4-methylphenyl and 4-nitrophenyl groups in 3-(4-METHYLPHENYL)-4-(4-NITROPHENYL)-5-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE provides unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H18N4O3 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-(4-nitrophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)21-20-22(26-25-21)24(29)27(18-5-3-2-4-6-18)23(20)17-11-13-19(14-12-17)28(30)31/h2-14,23H,1H3,(H,25,26) |
InChI Key |
NEOCJVVSGYFUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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